molecular formula C12H13FN2O B3137739 1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 439289-90-4

1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3137739
CAS No.: 439289-90-4
M. Wt: 220.24 g/mol
InChI Key: BWKDDNBPNFTEQJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a fluorinated pyrazolone derivative characterized by a dihydropyrazole core substituted with a 3-fluorophenyl group at position 1 and a propyl chain at position 2. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

2-(3-fluorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDDNBPNFTEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-fluorobenzaldehyde with propylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Halogen vs. Alkoxy Groups: The 4-chloro and 3-fluoro analogs exhibit higher molecular weights compared to the methoxy derivative due to the heavier halogen atoms. Halogenation typically enhances lipophilicity, which may influence bioavailability and membrane permeability in drug design . Positional Isomerism: The 3-fluorophenyl substituent (meta position) in the target compound may confer distinct electronic and steric effects compared to the 4-chlorophenyl (para) analog.

Synthetic Routes: Pyrazolones are commonly synthesized via cyclocondensation of hydrazines with β-ketoesters or β-diketones. For example, 1-(4-methoxyphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one (Ref: 10-F522160) is synthesized using similar methods, as noted in CymitQuimica’s catalog . Fluorinated derivatives like the target compound likely employ fluorinated benzaldehyde precursors in analogous reactions .

Biological and Industrial Relevance: Pharmaceutical Potential: Fluorinated pyrazolones are explored in drug development due to fluorine’s metabolic stability and hydrogen-bonding capabilities. For instance, EP 4 374 877 A2 describes fluorophenyl-containing carboxamides as bioactive molecules . Agrochemical Applications: Pyrazolones such as the herbicide唑酮草酯 (developed by FMC) highlight the role of dihydropyrazole cores in crop protection . The propyl chain in the target compound may enhance soil mobility or target binding compared to shorter alkyl chains (e.g., ethyl in ).

Research Findings and Structural Validation

  • The fluorine atom’s electron-withdrawing effect in the 3-fluorophenyl group may polarize the aromatic ring, influencing intermolecular interactions .
  • Computational Modeling : Structure-activity relationship (SAR) studies on chloro- and fluoro-substituted pyrazolones suggest that halogen position modulates steric and electronic interactions with biological targets, such as enzymes or receptors .

Biological Activity

1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FN2O\text{C}_{12}\text{H}_{14}\text{F}\text{N}_2\text{O}

This compound features a pyrazolone core with a fluorophenyl group and a propyl substituent. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various pathogens. A study evaluating a series of pyrazole derivatives indicated that certain modifications led to enhanced antimicrobial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL for the most active derivatives .

Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized and evaluated for antiproliferative activity against human cancer cell lines such as SGC-7901 and A549. The most potent compounds exhibited IC50 values in the range of 0.0760.076 to 0.12μM0.12\,\mu M . This suggests that this compound could potentially exhibit similar anticancer effects.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • Enzyme Inhibition: Pyrazoles may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Tubulin Interaction: Some studies suggest that pyrazole compounds can disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in cancer cells .

Case Studies

StudyFindings
Evaluated antimicrobial activity; significant inhibition against pathogens with MIC values as low as 0.22μg/mL0.22\,\mu g/mL.
Investigated anticancer properties; compounds showed IC50 values between 0.0760.076 and 0.12μM0.12\,\mu M against cancer cell lines.
Explored structural modifications that enhance drug-like properties; identified key interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
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1-(3-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

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